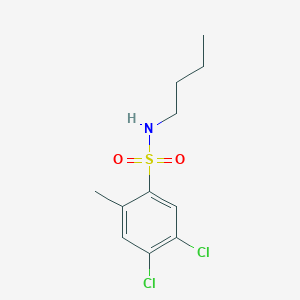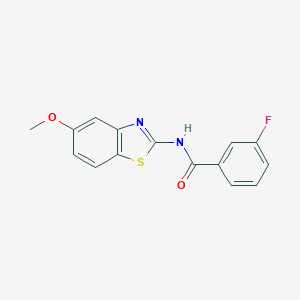![molecular formula C16H16ClNO5S B273054 4-{[(4-chloro-3-propoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B273054.png)
4-{[(4-chloro-3-propoxyphenyl)sulfonyl]amino}benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[(4-chloro-3-propoxyphenyl)sulfonyl]amino}benzoic acid is an organic compound that features a benzoic acid core substituted with a 4-chloro-3-propoxybenzenesulfonamido group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-chloro-3-propoxyphenyl)sulfonyl]amino}benzoic acid typically involves multiple steps:
Preparation of 4-chloro-3-propoxybenzenesulfonyl chloride: This can be achieved by reacting 4-chloro-3-propoxybenzenesulfonic acid with thionyl chloride.
Formation of the sulfonamide: The sulfonyl chloride is then reacted with 4-aminobenzoic acid under basic conditions to form the sulfonamide linkage.
Final product isolation: The product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
4-{[(4-chloro-3-propoxyphenyl)sulfonyl]amino}benzoic acid can undergo various chemical reactions, including:
Substitution reactions: The chloro group can be substituted by nucleophiles.
Oxidation and reduction: The propoxy group can be oxidized to a carboxylic acid or reduced to an alcohol.
Hydrolysis: The sulfonamide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Hydrolysis: Formation of the corresponding amine and benzoic acid derivatives.
科学的研究の応用
4-{[(4-chloro-3-propoxyphenyl)sulfonyl]amino}benzoic acid has several applications in scientific research:
Medicinal chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Material science: It can be incorporated into polymers to modify their properties.
Biological studies: It can be used to study enzyme interactions and inhibition.
Industrial applications: It can be used in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 4-{[(4-chloro-3-propoxyphenyl)sulfonyl]amino}benzoic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the specific enzyme or biological system being studied.
類似化合物との比較
Similar Compounds
4-Chloro-3-sulfamoylbenzoic acid: Similar structure but lacks the propoxy group.
4-Chloro-3-propoxybenzoic acid: Similar structure but lacks the sulfonamide group.
4-Chloro-3-sulfamoylbenzenesulfonic acid: Similar structure but lacks the benzoic acid core.
Uniqueness
4-{[(4-chloro-3-propoxyphenyl)sulfonyl]amino}benzoic acid is unique due to the presence of both the propoxy and sulfonamide groups, which can impart distinct chemical and biological properties
特性
分子式 |
C16H16ClNO5S |
|---|---|
分子量 |
369.8 g/mol |
IUPAC名 |
4-[(4-chloro-3-propoxyphenyl)sulfonylamino]benzoic acid |
InChI |
InChI=1S/C16H16ClNO5S/c1-2-9-23-15-10-13(7-8-14(15)17)24(21,22)18-12-5-3-11(4-6-12)16(19)20/h3-8,10,18H,2,9H2,1H3,(H,19,20) |
InChIキー |
OPJAJWGXEYCJNI-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O)Cl |
正規SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


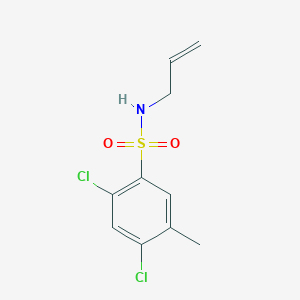
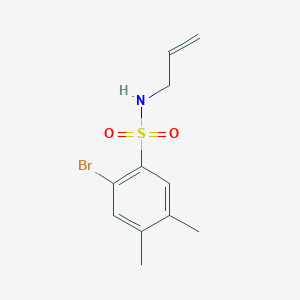
![5-[(4-Acetyl-1-piperazinyl)sulfonyl]-2-chlorophenyl pentyl ether](/img/structure/B273004.png)
![1-Acetyl-4-[(2,5-diethoxyphenyl)sulfonyl]piperazine](/img/structure/B273011.png)
![4-[(4-Acetyl-1-piperazinyl)sulfonyl]phenyl butyl ether](/img/structure/B273012.png)
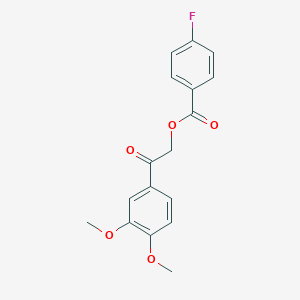
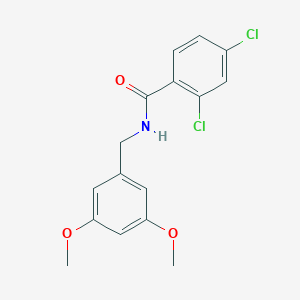
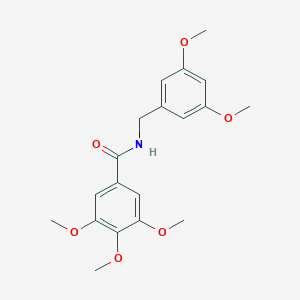
![4-[(2-Isopropylanilino)carbonyl]isophthalic acid](/img/structure/B273050.png)
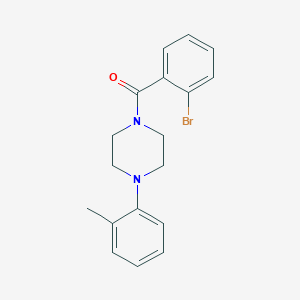
![1-Acetyl-4-[(2,5-dibromophenyl)sulfonyl]piperazine](/img/structure/B273074.png)
![1-[(5-Chloro-4-methyl-2-propoxyphenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B273086.png)
